![molecular formula C62H95N17O15S B8260301 Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2](/img/structure/B8260301.png)
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2
Übersicht
Beschreibung
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 is a useful research compound. Its molecular formula is C62H95N17O15S and its molecular weight is 1350.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptide Isolation and Novel Tachykinins
In the study of bioactive peptides, particularly in frogs, novel peptides with potent stimulant effects on smooth muscle have been identified. For instance, peptides like ranatachykinin A and D show significant structural uniqueness, and their identification contributes to the understanding of the tachykinin family (Kangawa et al., 1991).
Corticotropin Peptides Synthesis
Research into the synthesis of corticotropin peptides, like the hexacosapeptide and heptacosapeptide, has led to the development of novel protecting groups for amino functions in peptides, which has implications for peptide synthesis and pharmacology (Inouye et al., 1976).
Study of Protein Structures
Investigations into the amino acid sequence of proteins, such as adenylate kinase from porcine muscle or human plasma prealbumin, are crucial for understanding protein function and interactions. These studies contribute to broader insights into molecular biology and biochemistry (Heil et al., 1974); (Kanda et al., 1974).
Tachykinins from Amphibian Skin
The study of peptides from amphibian skin, like those from the Costa Rican frog Agalychnis callidryas, reveals diverse peptide families and their potential biological activities. This research is significant for understanding biological processes and developing therapeutic agents (Mignogna et al., 1997).
Molecular Evolution of Peptide Families
Research on peptides from different species, such as the pancreatic polypeptide family from European green frogs, provides insights into the molecular evolution of these peptide families. This kind of study is valuable for evolutionary biology and understanding the functional diversification of peptides (Conlon et al., 1992).
Phospholipase A2 in Human Fluid
The study of phospholipase A2 in human fluids, like rheumatoid synovial fluid, contributes to our understanding of enzyme structure and function. This is particularly relevant for understanding inflammatory diseases and potential therapeutic approaches (Hara et al., 1988).
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H95N17O15S/c1-35(2)30-43(56(89)72-40(52(66)85)24-29-95-3)71-50(82)34-70-53(86)44(32-37-18-20-38(80)21-19-37)75-57(90)45(31-36-12-5-4-6-13-36)76-54(87)41(15-9-26-69-62(67)68)73-55(88)42(22-23-51(83)84)74-58(91)48-17-11-28-79(48)61(94)46(33-49(65)81)77-59(92)47-16-10-27-78(47)60(93)39(64)14-7-8-25-63/h4-6,12-13,18-21,35,39-48,80H,7-11,14-17,22-34,63-64H2,1-3H3,(H2,65,81)(H2,66,85)(H,70,86)(H,71,82)(H,72,89)(H,73,88)(H,74,91)(H,75,90)(H,76,87)(H,77,92)(H,83,84)(H4,67,68,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZYDDAKFLJJQR-BHEJXMHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H95N17O15S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1350.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Methioninamide, L-lysyl-L-prolyl-L-asparaginyl-L-prolyl-L-alpha-glutamyl-L-arginyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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